(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane
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Overview
Description
(1S,5R)-3-phenylmethoxy-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes a phenylmethoxy group and an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as phenylmethanol and cyclohexene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the phenylmethanol, followed by nucleophilic substitution with cyclohexene oxide.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane: Another bicyclic compound with a similar ring system but different functional groups.
(1S,5R)-2-phenylmethoxy-6-oxabicyclo[3.1.0]hexane: A closely related compound with a phenylmethoxy group at a different position.
Uniqueness
(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-4-9(5-3-1)8-13-10-6-11-12(7-10)14-11/h1-5,10-12H,6-8H2/t10?,11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRSDAPNEGDROZ-YOGCLGLASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)CC1OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82398-68-3 |
Source
|
Record name | rac-(1R,3s,5S)-3-(benzyloxy)-6-oxabicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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